3-(Tetrahydrofuran-3-yl)acrylonitrile
Description
3-(Tetrahydrofuran-3-yl)acrylonitrile is an acrylonitrile derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position. Acrylonitriles are characterized by their nitrile (-C≡N) and vinyl (-CH₂=CH-) groups, making them reactive intermediates in organic synthesis, particularly in cycloadditions and polymerizations . The THF moiety introduces stereochemical complexity and influences solubility and electronic properties.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-(oxolan-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3,5-6H2 |
InChI Key |
UFAJOOWJBBPWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(Tetrahydrofuran-3-yl)acrylonitrile with key analogs from the literature:
Experimental and Theoretical Insights
- Corrosion Inhibition : The benzimidazole analog in showed a concentration-dependent inhibition efficiency (up to 85% at 0.5 mM) via adsorption on copper surfaces. Density functional theory (DFT) calculations linked its efficacy to high electrophilicity and frontier orbital interactions .
- Photothermal Properties: Anthracenyl-substituted acrylonitriles () exhibited reversible bending under light due to anisotropic thermal expansion, a property absent in non-aromatic analogs like the THF derivative .
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